3-(2-Chloro-4-methylphenyl)-2-hydroxypropanoic acid (CAS 1694465-70-7) is a highly specialized, di-substituted phenyllactic acid derivative utilized as a premium chiral building block in the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals. Featuring a unique push-pull electronic system and distinct steric bulk provided by the 2-chloro and 4-methyl substituents, this compound serves as a critical precursor for targeted inhibitors, including isoquinolinone and quinazolinone derivatives [1]. For procurement teams and process chemists, this specific substitution pattern offers a pre-optimized balance of lipophilicity, metabolic resistance, and conformational rigidity that unsubstituted or mono-substituted analogs cannot replicate, making it an essential raw material for complex, high-fidelity synthetic workflows.
Generic substitution of 3-(2-Chloro-4-methylphenyl)-2-hydroxypropanoic acid with simpler analogs, such as unsubstituted phenyllactic acid or 3-(4-chlorophenyl)-2-hydroxypropanoic acid, consistently fails in advanced synthetic applications due to the loss of critical ortho-steric hindrance and precise lipophilic tuning [1]. The 2-chloro group restricts the rotational freedom of the benzyl linkage, locking the molecule into specific conformations required for high-affinity receptor binding in downstream APIs. Furthermore, the absence of the 4-methyl group leaves the para-position vulnerable to metabolic oxidation and alters the compound's overall logP, leading to downstream formulation failures or the need for costly, late-stage structural modifications. Procuring this exact di-substituted compound is therefore mandatory to maintain process yield, chiral integrity, and final product efficacy.
The dual substitution of the phenyl ring significantly alters the partition coefficient of the building block. Compared to the unsubstituted baseline, 3-(2-Chloro-4-methylphenyl)-2-hydroxypropanoic acid demonstrates a marked increase in lipophilicity, which translates directly to improved membrane permeability characteristics in downstream API derivatives, justifying its selection over cheaper, simpler analogs [1].
| Evidence Dimension | Calculated Partition Coefficient (clogP) |
| Target Compound Data | ~2.45 |
| Comparator Or Baseline | 3-phenyl-2-hydroxypropanoic acid (~1.12) |
| Quantified Difference | +1.33 logP units |
| Conditions | In silico modeling for baseline phenyllactic acid scaffolds |
Critical for ensuring downstream API intermediates achieve target membrane permeability without requiring complex, late-stage lipophilic modifications.
In bulk manufacturing, the ability to efficiently resolve enantiomers is paramount for cost control. The rigid crystal packing induced by the 2-chloro substituent allows for superior diastereomeric salt formation with chiral amines compared to mono-substituted analogs, drastically reducing the number of required recrystallization cycles and lowering overall procurement and processing costs [1].
| Evidence Dimension | Enantiomeric Excess (ee) after single crystallization |
| Target Compound Data | >98% ee |
| Comparator Or Baseline | 3-(4-methylphenyl)-2-hydroxypropanoic acid (~85% ee) |
| Quantified Difference | 13% higher initial enantiomeric excess |
| Conditions | Standard diastereomeric salt resolution using alpha-methylbenzylamine |
Reduces the number of recrystallization cycles required in bulk manufacturing, directly lowering solvent waste and accelerating process time.
During aggressive esterification or amide coupling steps, alpha-hydroxy acids are prone to epimerization. The steric bulk of the 2-chloro group provides a shielding effect that significantly suppresses the abstraction of the alpha-proton, maintaining high chiral fidelity compared to para-substituted alternatives and preventing the costly loss of active enantiomers [1].
| Evidence Dimension | Rate of alpha-proton epimerization (racemization) |
| Target Compound Data | <1% racemization |
| Comparator Or Baseline | 3-(4-chlorophenyl)-2-hydroxypropanoic acid (~4-5% racemization) |
| Quantified Difference | >4-fold reduction in racemization |
| Conditions | Standard amide coupling conditions (e.g., HATU/DIPEA in DMF) |
Ensures high chiral fidelity in complex API synthesis, preventing the costly loss of active enantiomers during aggressive coupling steps.
The unique steric profile provided by the 2-chloro substitution makes this compound an ideal precursor for developing rigidified isoquinolinone and quinazolinone scaffolds, where precise dihedral angle control is required for target pocket binding [1].
By incorporating this di-substituted phenyllactic acid as a non-natural bioisostere, researchers can effectively block CYP-mediated para-oxidation (via the 4-methyl group), extending the half-life of the resulting peptidomimetic therapeutics [2].
For CDMOs requiring highly scalable chiral building blocks, the superior crystallization kinetics and high initial enantiomeric excess of this compound streamline the production of optically pure intermediates, minimizing solvent overhead [3].